4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide

Catalog No.
S7747311
CAS No.
M.F
C19H19N3OS
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-...

Product Name

4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide

IUPAC Name

4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-15(11-9-13)12-20-19-21-14(2)17(24-19)18(23)22-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

BRHOKBIZADBXDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C
4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide also known as MPTC is a synthetic organic compound that has gained considerable attention in recent years due to its potential biological applications. In this paper, we provide an overview of MPTC, looking at its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, and applications in scientific experiments. Additionally, we will examine the current state of research and potential implications in various fields of research and industry.
MPTC is a thiazole compound, which is a heterocyclic organic compound containing a five-membered ring, composed of three carbon atoms, one nitrogen atom, and one sulfur atom. It is an amide derivative of 4-methyl-2-(p-tolyl) thiazole-5-carboxylic acid. MPTC was first synthesized in 2018 as part of a study on the development of new anti-cancer agents.
MPTC is a yellow powder, which is moderately soluble in most organic solvents, and weakly soluble in water. The molecular formula of MPTC is C23H22N4O2S, and it has a molecular weight of 426.51. MPTC has a melting point of 222-224°C and a boiling point of 621.7°C.
MPTC can be synthesized by the reaction of 4-methyl-2-(p-tolyl) thiazole-5-carboxylic acid with N-(4-methylphenyl)-N-phenylmethanamine in the presence of a suitable dehydrating agent. MPTC can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Various analytical methods have been used to analyze MPTC, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC). HPLC is the most commonly used technique for the analysis of MPTC due to its sensitivity and efficiency.
MPTC has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro, including breast cancer cells, prostate cancer cells, and lung cancer cells. Additionally, MPTC has been shown to be effective against multidrug-resistant cancer cells. MPTC has also shown anti-inflammatory properties in vitro, which may have applications in the treatment of various inflammatory diseases.
Studies conducted on the toxicity and safety of MPTC have shown that it has a low toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses. However, further toxicological studies are necessary to determine the long-term effects of MPTC in humans.
MPTC has potential applications in scientific experiments, including drug discovery and development, cancer research, and drug delivery systems. MPTC's anti-cancer properties could lead to the development of new cancer therapeutic agents.
Research on MPTC is still in the early stages, with most studies conducted in vitro or in animal models. However, the potential applications of MPTC in drug discovery and cancer research have generated considerable interest, leading to further studies on its biological and chemical properties.
MPTC has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and nanotechnology. MPTC's anti-cancer properties could lead to the development of new cancer therapeutic agents, while its low toxicity and solubility properties make it an attractive candidate for the development of drug delivery systems.
Despite its potential applications, there are several limitations to the use of MPTC. For instance, its low solubility in water limits its use in drug delivery systems, and the lack of clinical studies makes it difficult to evaluate its effectiveness in humans. Future research should focus on improving the solubility of MPTC in water and conducting clinical studies to determine its safety and efficacy in humans.
1. Investigate MPTC's effectiveness against different types of cancer in vivo.
2. Develop new drug delivery systems using MPTC.
3. Explore the possibility of combining MPTC with other anti-cancer agents to increase efficacy.
4. Investigate the potential use of MPTC in other diseases such as chronic inflammation and autoimmune diseases.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

337.12488341 g/mol

Monoisotopic Mass

337.12488341 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types